molecular formula C13H13FINO2 B13709118 Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate

Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate

Cat. No.: B13709118
M. Wt: 361.15 g/mol
InChI Key: GSAPJFZAVNMGNJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the fluoro and iodo substituents. The final step involves esterification to form the ethyl propanoate group.

    Indole Core Formation: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The introduction of the fluoro and iodo groups can be achieved through electrophilic aromatic substitution reactions. Fluorination can be done using reagents like Selectfluor, while iodination can be carried out using iodine and a suitable oxidizing agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro and iodo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 3-(4-Fluoro-5-iodo-3-indolyl)propanoic acid.

    Reduction: Formation of 3-(4-Fluoro-5-iodo-3-indolyl)propanol.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The fluoro and iodo substituents can enhance binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate can be compared with other indole derivatives:

    Ethyl 3-(4-Fluoro-3-indolyl)propanoate: Lacks the iodo group, which may affect its biological activity.

    Ethyl 3-(5-Iodo-3-indolyl)propanoate: Lacks the fluoro group, leading to different binding properties.

    Ethyl 3-(4-Chloro-5-iodo-3-indolyl)propanoate: The chloro group can alter the compound’s reactivity and biological effects.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H13FINO2

Molecular Weight

361.15 g/mol

IUPAC Name

ethyl 3-(4-fluoro-5-iodo-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H13FINO2/c1-2-18-11(17)6-3-8-7-16-10-5-4-9(15)13(14)12(8)10/h4-5,7,16H,2-3,6H2,1H3

InChI Key

GSAPJFZAVNMGNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNC2=C1C(=C(C=C2)I)F

Origin of Product

United States

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